An In-depth Technical Guide to tert-Butyl 6-Iodohexanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to tert-Butyl 6-Iodohexanoate: Properties, Synthesis, and Applications
Introduction: The Strategic Value of a Bifunctional Linker
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic deployment of bifunctional molecules is paramount. tert-Butyl 6-iodohexanoate emerges as a highly valuable building block, offering a unique combination of a reactive primary alkyl iodide and a sterically protected carboxylic acid ester. Its linear six-carbon chain provides a flexible spacer, making it an ideal candidate for linker chemistry, while the distinct reactivity of its two functional groups allows for orthogonal synthetic strategies. This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The utility of tert-butyl 6-iodohexanoate in synthetic protocols is underpinned by its distinct physical and chemical characteristics. While some experimental data is sparse, reliable predictions and comparisons with analogous structures provide a robust profile for experimental design.
Data Summary Table
| Property | Value / Description | Source / Comment |
| CAS Number | 67899-04-1 | [1] |
| Molecular Formula | C₁₀H₁₉IO₂ | [2] |
| Molecular Weight | 298.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | Inferred from bromo-analogue[3] |
| Boiling Point | ~260-280 °C (Predicted) | Estimated based on bromo-analogue (~256 °C)[3] |
| Density | ~1.3 g/cm³ (Predicted) | Estimated based on bromo-analogue (~1.19 g/cm³)[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate) | Inferred from bromo-analogue and general alkyl halide properties |
| Stability | Often supplied stabilized with copper chips; may be sensitive to light and heat. | [2] |
Structural Elucidation and Spectral Data
Accurate characterization of tert-butyl 6-iodohexanoate is critical for its use in synthesis. Below are the expected spectral characteristics based on its structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum provides clear diagnostic signals for the key structural motifs.
-
δ ~3.20 ppm (t, 2H, J ≈ 7 Hz): This triplet corresponds to the two protons on the carbon atom directly attached to the iodine (-CH₂-I). The electron-withdrawing effect of iodine deshields these protons significantly.
-
δ ~2.20 ppm (t, 2H, J ≈ 7 Hz): This triplet is assigned to the protons on the carbon alpha to the carbonyl group (-CH₂-C=O).
-
δ ~1.85 ppm (p, 2H): A pentet arising from the methylene protons adjacent to the -CH₂-I group.
-
δ ~1.65-1.40 ppm (m, 2H): A multiplet for the remaining central methylene group in the alkyl chain.
-
δ ~1.45 ppm (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group (-(CH₃)₃).[4]
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum confirms the presence of all 10 carbon atoms in their unique chemical environments.
-
δ ~172 ppm: The carbonyl carbon of the ester group.[2]
-
δ ~80 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).[2]
-
δ ~35-45 ppm: Range for the carbon alpha to the carbonyl.
-
δ ~33 ppm: The methylene carbon adjacent to the iodinated carbon.
-
δ ~28 ppm: The nine equivalent methyl carbons of the tert-butyl group.[2]
-
δ ~25-30 ppm: Range for the other methylene carbons in the chain.
-
δ ~6 ppm: The carbon atom directly bonded to iodine (-CH₂-I), which is significantly shielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is dominated by the strong carbonyl stretch of the ester.
-
~2960-2850 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching of the alkyl chain and tert-butyl group.[5]
-
~1730 cm⁻¹: A very strong, sharp absorption characteristic of the C=O (carbonyl) stretch of the saturated ester.[6]
-
~1150 cm⁻¹: A strong C-O stretch associated with the ester linkage.[6]
-
~500-600 cm⁻¹: A medium to weak absorption corresponding to the C-I bond stretch.[5]
Synthesis and Reaction Protocols
The most efficient and common synthesis of tert-butyl 6-iodohexanoate is achieved via a halide exchange reaction, specifically the Finkelstein reaction, starting from its more readily available bromo-analogue.
Protocol: Synthesis via Finkelstein Reaction
This protocol details the conversion of tert-butyl 6-bromohexanoate to the target iodo-compound. The driving force for this SN2 reaction is the precipitation of sodium bromide in acetone, which is poorly soluble, thus pushing the equilibrium towards the product.[7]
Materials:
-
tert-Butyl 6-bromohexanoate (1.0 eq)
-
Sodium iodide (NaI, 3.0-5.0 eq)
-
Anhydrous Acetone
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tert-butyl 6-bromohexanoate in anhydrous acetone (approx. 5-10 mL per gram of starting material).
-
Addition of NaI: Add sodium iodide to the solution. A significant excess is used to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux. The reaction is typically monitored by TLC or GC-MS. A fine white precipitate (NaBr) will form as the reaction proceeds. The reaction is usually complete within 12-24 hours.
-
Work-up: After cooling to room temperature, remove the acetone under reduced pressure.
-
Extraction: Partition the residue between diethyl ether and water. Separate the layers and wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Causality Behind Choices:
-
Acetone as Solvent: Acetone is the solvent of choice because NaI is soluble in it, whereas the NaBr or NaCl byproducts are not. This insolubility is the thermodynamic driving force for the reaction.[7]
-
Excess NaI: Using a large excess of the nucleophile (iodide) maximizes the reaction rate according to the principles of SN2 kinetics and Le Châtelier's principle.
-
Thiosulfate Wash: This step is crucial to quench and remove any I₂ that may have formed via oxidation, which would otherwise color the final product.
Caption: Workflow for the Finkelstein synthesis of tert-butyl 6-iodohexanoate.
Chemical Reactivity and Synthetic Utility
The synthetic power of tert-butyl 6-iodohexanoate lies in the orthogonal reactivity of its two functional groups.
-
The Alkyl Iodide (SN2 Reactions): The carbon-iodine bond is relatively weak, and iodide is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack via an SN2 mechanism.[8] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, thiols, carboxylates, and stabilized carbanions), attaching the six-carbon linker to another molecule of interest.
-
The tert-Butyl Ester (Acid-Labile Protecting Group): The bulky tert-butyl group provides excellent steric protection for the ester carbonyl, rendering it highly resistant to basic conditions and most nucleophiles that would typically hydrolyze or transesterify a less hindered ester. However, this group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to unmask the carboxylic acid. This deprotection proceeds via a stable tertiary carbocation mechanism.
This dual reactivity allows for a synthetic sequence where the iodide is first displaced by a nucleophile, and the ester is deprotected in a subsequent step to reveal a carboxylic acid for further functionalization, such as amide bond formation.
Caption: Orthogonal reactivity pathways of tert-butyl 6-iodohexanoate.
Applications in Research and Drug Development
The unique properties of tert-butyl 6-iodohexanoate make it a valuable tool in several research areas.
-
Linker for PROTACs and Molecular Glues: In the rapidly advancing field of targeted protein degradation, this molecule is an ideal linker for synthesizing Proteolysis Targeting Chimeras (PROTACs). The six-carbon chain provides the necessary length and flexibility to bridge a target-binding ligand and an E3 ligase-recruiting moiety, facilitating the formation of a productive ternary complex. The iodo-group offers a highly reactive handle for initial conjugation.
-
Fragment-Based Drug Discovery (FBDD): In FBDD, weakly binding fragments are often linked together to create higher-affinity leads. tert-Butyl 6-iodohexanoate serves as a versatile scaffold for covalently connecting such fragments.
-
Surface Modification and Biomaterials: The alkyl iodide can be used to functionalize surfaces, while the protected carboxylate can be later deprotected to introduce charge or provide an attachment point for biomolecules.
-
General Organic Synthesis: It is a key intermediate for synthesizing complex molecules where a six-carbon chain with a terminal functional handle is required. The iodine atom also enables participation in carbon-carbon bond-forming reactions like Suzuki and Stille couplings, further expanding its synthetic utility.[2]
Safety and Handling
While a specific, comprehensive safety profile for tert-butyl 6-iodohexanoate is not widely published, its structure as a primary alkyl halide and ester suggests that standard laboratory precautions for this class of compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling the compound.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. It is likely to be an irritant. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong acids/bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. Refrigeration (2-8°C) is recommended for long-term stability.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Conclusion
tert-Butyl 6-iodohexanoate is a potent and versatile synthetic intermediate whose value is derived from its bifunctional nature. The combination of a highly reactive primary alkyl iodide and a robust, acid-labile tert-butyl ester protecting group provides chemists with a powerful tool for linker-based synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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MySkinRecipes. (n.d.). tert-Butyl 6-iodohexanoate. Available at: [Link]
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ChemBK. (2024). tert-butyl 6-bromohexanoate. Available at: [Link]
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Wikipedia. (n.d.). Finkelstein reaction. Available at: [Link]
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Organic Syntheses. (n.d.). COPPER-CATALYZED CONJUGATE ADDITION OF FUNCTIONALIZED ORGANOZINC REAGENTS TO α,β-UNSATURATED KETONES. Available at: [Link]
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Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. Available at: [Link]
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